molecular formula C13H12BrF3N4 B2484363 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine CAS No. 2415501-46-9

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine

Cat. No.: B2484363
CAS No.: 2415501-46-9
M. Wt: 361.166
InChI Key: PKYVGQWMIGLVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine features a pyridine core substituted with a trifluoromethyl group at position 4. At position 2, an azetidine (four-membered saturated nitrogen heterocycle) is attached via a methylene linker to a 4-bromo-1H-pyrazole moiety.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N4/c14-10-4-18-21(8-10)7-9-5-20(6-9)12-3-1-2-11(19-12)13(15,16)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVGQWMIGLVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Pyridine Derivatives with Trifluoromethyl Groups

Example Compound : N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (from ).

  • Structural Similarities :
    • Both compounds share a pyridine backbone with a trifluoromethyl group.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Key Differences :
    • The reference compound replaces the azetidine-pyrazole moiety with a thiazole-carboxamide group.
    • The sulfonyl group in the reference compound may improve solubility but reduce membrane permeability compared to the azetidine-bromopyrazole system.

Azetidine-Containing Heterocycles

Example Compound: 4-(Azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine (from ).

  • Structural Similarities: Both compounds include an azetidine ring and a bromine atom.
  • Key Differences: The reference compound features a thienopyrimidine core, whereas the target compound uses pyridine. Bromine is attached to a pyrazole in the target compound vs. a pyrimidine in the reference.

Implications: The pyridine-pyrazole system may offer better π-π stacking interactions in biological targets compared to thienopyrimidine derivatives.

Bromo-Substituted Pyrazole Derivatives

Example Compound: Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide (from ).

  • Structural Similarities :
    • Both compounds integrate a trifluoromethyl-pyridine subunit.
    • Bromine in the target compound and sulfur in the reference may participate in halogen or chalcogen bonding.
  • Key Differences :
    • The reference compound uses a triazole-thiophene system, while the target compound employs azetidine-pyrazole.
    • The methyl sulfide group in the reference may reduce oxidative stability compared to the azetidine’s saturated ring.

Implications : The azetidine-bromopyrazole motif in the target compound could provide superior resistance to metabolic degradation compared to triazole-thiophene analogs.

Biological Activity

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its structural components—a brominated pyrazole, an azetidine ring, and a trifluoromethyl pyridine—contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrF3N4
  • Molecular Weight : 361.16 g/mol
  • Structural Features :
    • Azetidine ring: Contributes to the compound's binding properties.
    • Pyrazole moiety: Known for its biological activities, particularly in anticancer and antimicrobial contexts.
    • Trifluoromethyl group: Enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom in the pyrazole ring is likely to enhance the compound's reactivity and binding affinity. Mechanistic studies suggest that it may inhibit various signaling pathways involved in tumor progression and inflammation:

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer progression, similar to other pyrazole derivatives which have shown activity against BRAF(V600E) and EGFR .
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways related to cell survival and proliferation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of bromine in pyrazole derivatives has been correlated with enhanced cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-23115.2
HeLa20.5
A54918.0

These findings suggest that 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies on related pyrazole derivatives indicate effective inhibition against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as a new antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives similar to our compound:

  • Combination Therapy : A study demonstrated that combining brominated pyrazoles with doxorubicin significantly enhanced cytotoxicity in MDA-MB-231 cells, suggesting a synergistic effect that warrants further investigation .
  • In Vivo Models : Animal studies assessing the pharmacokinetics and biodistribution of related compounds showed promising results, indicating that modifications in the azetidine or trifluoromethyl groups could optimize therapeutic outcomes.

Q & A

Basic: What are the key synthetic routes for preparing 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine?

The compound’s synthesis involves multi-step heterocyclic coupling. A representative approach includes:

Azetidine Functionalization : Reacting 3-bromo-1H-pyrazole derivatives with azetidine precursors under nucleophilic substitution conditions (e.g., using Boc-protected intermediates and deprotection with TFA) .

Pyridine Coupling : Introducing the trifluoromethylpyridine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimize reaction temperatures (100–110°C) and catalysts (e.g., Pd₂(dba)₃/XPhos) to enhance yields .

Purification : Use reverse-phase HPLC or column chromatography for isolation, validated by LC-MS and ¹H/¹³C NMR for structural confirmation .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldKey Analytical Data
1Boc₂O, DMAP, DMF, 16h RT88%¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc)
2Pd₂(dba)₃, XPhos, 100°C, 12h70%HRMS: [M+H]⁺ calcd. 432.08

Advanced: How can reaction parameters be optimized to mitigate low yields in azetidine-pyrazole coupling?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Statistical DoE : Apply factorial design (e.g., Taguchi methods) to assess variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading. For example, higher Pd concentrations (5 mol%) improve coupling efficiency .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Computational Pre-screening : Employ density functional theory (DFT) to predict transition-state energies and identify optimal leaving groups (e.g., bromide vs. chloride) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and azetidine ring conformation. Look for diagnostic peaks: δ 4.2–4.5 ppm (azetidine CH₂), δ 8.1–8.3 ppm (pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 456.05 Da) and detects halogen isotopic patterns (bromine doublet) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for azetidine ring puckering and pyrazole orientation .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for structural validation?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies:

  • Solvent Titration : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., hydrogen bonding in DMSO) .
  • Variable Temperature NMR : Probe dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C vs. −40°C .
  • 2D Correlation Spectroscopy (COSY, NOESY) : Assign overlapping peaks; NOESY cross-peaks confirm spatial proximity between azetidine and pyrazole protons .

Basic: What are the compound’s potential biological targets based on structural analogs?

The trifluoromethylpyridine and bromopyrazole motifs are associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. For example:

  • Analog Activity : Pyrazole-imidazopyridines show IC₅₀ values < 1 µM against Staphylococcus aureus .
  • Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen for binding affinity to ATP-binding pockets .

Table 2 : Bioactivity of Structural Analogs

Analog StructureTargetIC₅₀ (µM)Reference
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineEGFR0.89
4-Chloro-1,3-dimethyl-6-phenylpyrazolo[3,4-d]pyrimidineS. aureus2.1

Advanced: How can computational methods accelerate the design of derivatives with enhanced stability?

  • Quantum Chemical Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites prone to degradation. For instance, the trifluoromethyl group’s electron-withdrawing effect stabilizes the pyridine ring against hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes to predict pharmacokinetic behavior (e.g., LogP optimization) .
  • Machine Learning : Train models on existing pyrazole-azetidine datasets to predict metabolic stability (e.g., cytochrome P450 interactions) .

Basic: What safety precautions are required when handling this compound?

  • Hazard Identification : Bromine and trifluoromethyl groups may pose toxicity (e.g., irritant, environmental persistence). Refer to SDS for LD₅₀ data .
  • Mitigation : Use fume hoods, nitrile gloves, and solvent-compatible waste disposal. Monitor air quality for volatile byproducts (e.g., HBr gas) .

Advanced: What strategies address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups at the azetidine nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes, characterized by dynamic light scattering (DLS) for size distribution .

Basic: How is the compound’s purity validated for in vitro studies?

  • HPLC-UV/ELSD : Use a C18 column (ACN/water gradient) with purity thresholds >95%. Retention time: ~12.3 min .
  • Elemental Analysis : Confirm C, H, N, Br, and F content within ±0.4% of theoretical values .

Advanced: What catalytic systems improve scalability for multi-gram synthesis?

  • Flow Chemistry : Continuous-flow reactors with immobilized Pd catalysts reduce metal leaching and enable telescoped synthesis .
  • Microwave Assistance : Reduce reaction times (e.g., from 12h to 2h) for azetidine coupling steps while maintaining >80% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.